molecular formula C16H15F3N2O4 B11476067 Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester

Propanoic acid, 3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-2-(phenylamino)-, ethyl ester

Cat. No.: B11476067
M. Wt: 356.30 g/mol
InChI Key: SGQYMLVITVAZFX-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-(PHENYLAMINO)PROPANOATE is a complex organic compound that features a trifluoromethyl group, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-(PHENYLAMINO)PROPANOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl formamide intermediate, followed by the introduction of the trifluoromethyl group and the phenylamino group. The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process would also be a key consideration for industrial applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-(PHENYLAMINO)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-(PHENYLAMINO)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-(PHENYLAMINO)PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The furan ring and amide linkage can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3,3,3-TRIFLUOROPROPIONATE: A simpler compound with a trifluoromethyl group and an ethyl ester, lacking the furan and amide functionalities.

    FURAN-2-CARBOXYLIC ACID: Contains a furan ring and a carboxylic acid group, but lacks the trifluoromethyl and amide groups.

    PHENYLAMINOACETIC ACID: Contains a phenylamino group and an acetic acid moiety, but lacks the trifluoromethyl and furan groups.

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]-2-(PHENYLAMINO)PROPANOATE is unique due to its combination of a trifluoromethyl group, a furan ring, and an amide linkage. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15F3N2O4

Molecular Weight

356.30 g/mol

IUPAC Name

ethyl 2-anilino-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate

InChI

InChI=1S/C16H15F3N2O4/c1-2-24-14(23)15(16(17,18)19,20-11-7-4-3-5-8-11)21-13(22)12-9-6-10-25-12/h3-10,20H,2H2,1H3,(H,21,22)

InChI Key

SGQYMLVITVAZFX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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